ARL 17477

nNOS inhibition IC50 comparison isoform selectivity

Procure ARL 17477 dihydrochloride for its validated nNOS selectivity (100-fold over eNOS/iNOS, 35 nM IC50) and unique dual NOS1/autophagy-lysosomal inhibition, critical for reproducible stroke (53% infarct reduction at 1 mg/kg) and KRAS-mutant cancer studies. Avoid confounding cardiovascular effects seen with non-selective inhibitors.

Molecular Formula C20H22Cl3N3S
Molecular Weight 442.8 g/mol
Cat. No. B1663704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL 17477
SynonymsN-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride
Molecular FormulaC20H22Cl3N3S
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
InChIInChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
InChIKeySOXBYIKSUDXMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARL 17477 dihydrochloride (N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride): Procurement-Grade Specification for Neuronal NOS and Autophagy Research


ARL 17477 dihydrochloride (CAS 866914-87-6) is a small-molecule neuronal nitric oxide synthase (nNOS/NOS1) inhibitor originally developed by AstraZeneca . The compound is characterized by an IC50 of 35 nM against rat nNOS and exhibits approximately 100-fold selectivity over endothelial (eNOS) and inducible (iNOS) isoforms . Beyond NOS1 inhibition, recent studies have identified a NOS1-independent pharmacological activity involving inhibition of the autophagy-lysosomal system, positioning ARL 17477 as a dual-mechanism tool compound for both neuroscience and oncology research [1]. The dihydrochloride salt form ensures aqueous solubility suitable for in vitro and in vivo applications.

Why nNOS Inhibitors Cannot Be Interchanged: Critical Differentiation of ARL 17477 dihydrochloride


Nitric oxide synthase inhibitors vary dramatically in isoform selectivity, potency, and brain penetration. Generic substitution with non-selective NOS inhibitors such as L-NAME or less potent nNOS inhibitors like 7-nitroindazole introduces confounding variables including eNOS-mediated cardiovascular effects [1] and insufficient target engagement [2]. Furthermore, only ARL 17477 dihydrochloride among this class has been demonstrated to possess dual NOS1/autophagy-lysosomal inhibitory activity [3]. Experimental reproducibility and mechanistic interpretation in ischemia-reperfusion, neuroinflammation, and KRAS-mutant cancer models depend critically on these differentiated properties.

Quantitative Differentiation of ARL 17477 dihydrochloride: Head-to-Head and Cross-Study Comparator Data


nNOS Inhibitory Potency: ARL 17477 vs. 7-Nitroindazole and TRIM

ARL 17477 dihydrochloride exhibits an IC50 of 35 nM against rat nNOS, representing a >13-fold higher potency than 7-nitroindazole (IC50 = 0.47-0.71 μM) and approximately 800-fold higher potency than TRIM (IC50 = 28.2 μM) in comparable enzyme inhibition assays.

nNOS inhibition IC50 comparison isoform selectivity

Isoform Selectivity: ARL 17477 vs. L-NAME

ARL 17477 dihydrochloride demonstrates approximately 100-fold selectivity for nNOS over eNOS and iNOS isoforms . In contrast, L-NAME is a non-selective NOS inhibitor that potently inhibits eNOS, leading to significant increases in mean arterial blood pressure in vivo .

nNOS selectivity eNOS inhibition cardiovascular safety

In Vivo Neuroprotection: ARL 17477 vs. L-NA in Transient MCA Occlusion

In a rat transient middle cerebral artery occlusion (tMCAO) model, ARL 17477 administered at 1 mg/kg i.v. reduced ischemic infarct volume by 53% (p<0.05) [1]. In the same study, the non-selective NOS inhibitor N-nitro-L-arginine (L-NA) at 1 mg/kg increased infarct volume by 2% (p>0.05), demonstrating the critical importance of nNOS selectivity for neuroprotective efficacy [1].

ischemic stroke infarct volume cerebral blood flow

Dual NOS1/Autophagy-Lysosomal Inhibition: Unique Mechanism Not Shared by nNOS-Selective Comparators

ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity involving inhibition of the autophagy-lysosomal system, evidenced by increased LC3B-II and p62 protein levels and lysosomal membrane permeabilization [1]. This dual mechanism is not observed with other nNOS-selective inhibitors such as 7-nitroindazole or TRIM, which lack autophagy-lysosomal activity at relevant concentrations.

autophagy inhibition lysosomal dysfunction KRAS-mutant cancer

Brain Penetration: Empirical Validation for CNS Applications

ARL 17477 dihydrochloride has been empirically demonstrated to penetrate the brain and reduce infarct size in rodent models of ischemic brain injury . In contrast, many nNOS inhibitors such as TRIM lack validated brain penetration data, and 7-nitroindazole shows inconsistent CNS exposure across studies.

brain penetration CNS exposure blood-brain barrier

Validated Application Scenarios for ARL 17477 dihydrochloride Based on Quantitative Differentiation Evidence


Ischemic Stroke and Cerebral Ischemia-Reperfusion Injury Research

ARL 17477 dihydrochloride is the validated tool compound for investigating nNOS-mediated pathophysiology in ischemic stroke. Its 53% infarct volume reduction at 1 mg/kg in the rat tMCAO model [1] provides a robust pharmacodynamic benchmark. Procurement of ARL 17477 ensures experimental reproducibility and alignment with published neuroprotection studies, whereas non-selective NOS inhibitors like L-NAME and L-NA fail to confer neuroprotection in the same model [1].

KRAS-Mutant Cancer and Autophagy-Lysosomal Pathway Studies

ARL 17477 dihydrochloride uniquely enables investigation of NOS1-independent autophagy-lysosomal inhibition in cancer models. Its dual mechanism—validated in NOS1-knockout cells [2]—differentiates it from all other nNOS-selective inhibitors. Researchers studying KRAS-mutant cancers, cancer stem-like cells, or lysosomal dysfunction should procure ARL 17477 for this unique pharmacological profile not available from alternative nNOS inhibitors.

Neuroinflammation and Neurodegenerative Disease Models Requiring nNOS Selectivity

ARL 17477 dihydrochloride provides approximately 100-fold selectivity for nNOS over eNOS , enabling clean interrogation of neuronal nitric oxide signaling without confounding cardiovascular effects. This selectivity is critical for studies of neuroinflammation, traumatic brain injury, and neurodegenerative disorders where eNOS inhibition would introduce unwanted hemodynamic variables. Alternative nNOS inhibitors such as 7-nitroindazole exhibit substantially lower selectivity profiles .

Comparative NOS Pharmacology and Inhibitor Selectivity Profiling

ARL 17477 dihydrochloride serves as the nNOS-selective reference standard for comparative NOS pharmacology studies. Its well-characterized IC50 of 35 nM against rat nNOS and 100-fold selectivity window provide a benchmark for evaluating novel NOS inhibitors. Procurement of ARL 17477 ensures access to the industry-standard nNOS-selective inhibitor for assay validation and cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARL 17477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.